![molecular formula C17H17ClN2O2S B2875237 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477493-85-9](/img/structure/B2875237.png)
2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a thiophene carboxamide derivative . Thiophene carboxamide derivatives are known to be biologically active compounds and many of them have shown potent antitumor activity . They inhibit mitochondrial complex I, which is a key enzyme in the respiratory chain of mitochondria .
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives often involves the use of alkyl chains . In a study, analogs with short alkyl chains were synthesized and their growth inhibitory activities against human cancer cell lines were evaluated . The alkyl chain in the tail part plays an essential role in their activity .Molecular Structure Analysis
The structure of thiophene carboxamide derivatives is characterized by a long hydrocarbon chain, one to three adjacent or non-adjacent 2,5-tetrahydrofuran (THF) moieties at the center of the molecule, and an unsaturated lactone ring moiety at the end of the molecule .Aplicaciones Científicas De Investigación
Allosteric Enhancement of Adenosine A1 Receptor
Research has shown that compounds similar to 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, specifically those within the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes classes with 3-carboxylates and carboxamides, have been prepared and evaluated as A(1)AR allosteric enhancers. These compounds, notably 7b, have shown more potency and efficacy than PD81,723, indicating their potential in modulating adenosine A1 receptor activity (Nikolakopoulos et al., 2006).
Antitumor Properties
Another area of research involves the exploration of antitumor properties. For example, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates, closely related to the chemical structure of interest, has led to the development of compounds with curative activity against L-1210 and P388 leukemia, suggesting a potential pathway for the compound's involvement in antitumor activity (Stevens et al., 1984).
Antibacterial and Antibiotic Synthesis
The synthesis of new antibiotic and antibacterial drugs from compounds structurally related to this compound has been explored. For instance, 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a compound with a similar structural motif, has been synthesized and shown to exhibit antibiotic activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Structural and Physicochemical Characterization
Structural studies have been conducted on compounds akin to this compound, offering insights into their crystalline structures and physicochemical properties. Such studies help in understanding the interactions and stability of these compounds, contributing to their potential applications in scientific research (Abbasi et al., 2011).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds utilizing thiophene-2-carboxamide derivatives, which are structurally related to the compound of interest. These studies aim to explore the potential pharmaceutical applications of these newly synthesized compounds, including their antibacterial, antifungal, and other biological activities (Altundas et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-11-6-4-5-10(9-11)16(22)20-17-14(15(19)21)12-7-2-1-3-8-13(12)23-17/h4-6,9H,1-3,7-8H2,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLMPUDYBCHYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
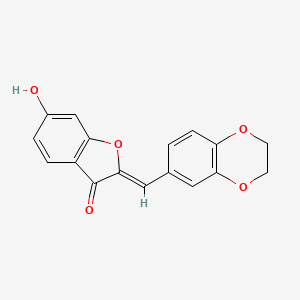

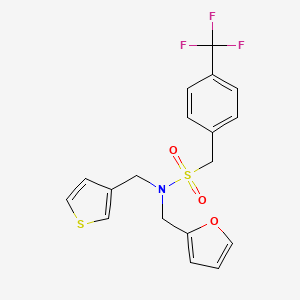
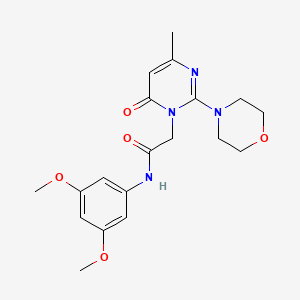
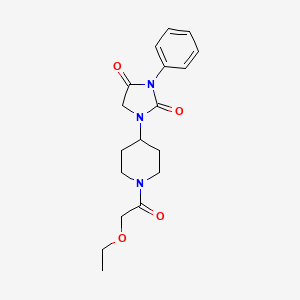


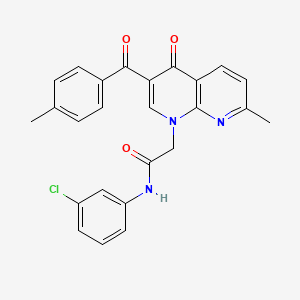
![N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875167.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2875168.png)

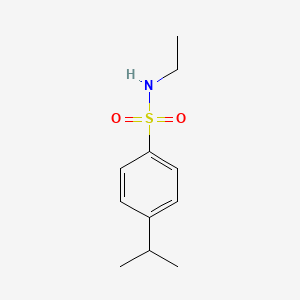
![tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2875175.png)
![N-(4-hydroxyphenyl)-2-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2875176.png)
